N-Phenyl-1,2-dihydroacenaphthylen-4-amine

Lipophilicity ADME Medicinal Chemistry

N-Phenyl-1,2-dihydroacenaphthylen-4-amine (CAS 749921-50-4) is a secondary aromatic amine consisting of a 1,2-dihydroacenaphthylene core substituted with a phenylamino group at the 4-position. The compound has a molecular weight of 245.32 g/mol, an exact mass of 245.12 g/mol, a calculated LogP of 4.755, and a topological polar surface area (TPSA) of 12.03 Ų.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
CAS No. 749921-50-4
Cat. No. B11866629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1,2-dihydroacenaphthylen-4-amine
CAS749921-50-4
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESC1CC2=C3C1=CC=CC3=CC(=C2)NC4=CC=CC=C4
InChIInChI=1S/C18H15N/c1-2-7-16(8-3-1)19-17-11-14-6-4-5-13-9-10-15(12-17)18(13)14/h1-8,11-12,19H,9-10H2
InChIKeyVHBBOMDBHYUZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1,2-dihydroacenaphthylen-4-amine (CAS 749921-50-4): Core Physicochemical and Structural Profile for Procurement Decisions


N-Phenyl-1,2-dihydroacenaphthylen-4-amine (CAS 749921-50-4) is a secondary aromatic amine consisting of a 1,2-dihydroacenaphthylene core substituted with a phenylamino group at the 4-position . The compound has a molecular weight of 245.32 g/mol, an exact mass of 245.12 g/mol, a calculated LogP of 4.755, and a topological polar surface area (TPSA) of 12.03 Ų . It belongs to the broader class of aminated dihydroacenaphthylenes, which serve as versatile intermediates in organic synthesis and medicinal chemistry. Its specific substitution pattern at the 4-position distinguishes it from regioisomeric analogs and influences both its physical properties and potential reactivity profiles in downstream applications [1].

N-Phenyl-1,2-dihydroacenaphthylen-4-amine (749921-50-4): Why Regioisomers and Simple Amine Analogs Are Not Interchangeable


Generic substitution of N-phenyl-1,2-dihydroacenaphthylen-4-amine with a simple regioisomer (e.g., the 5‑amino analog) or an unsubstituted amine (e.g., 1,2-dihydroacenaphthylen-4-amine) is not feasible without altering the outcome of downstream synthetic or biological applications. The position of the amino group on the acenaphthene scaffold directly impacts the compound's electronic distribution, steric environment, and physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA) . Furthermore, the N‑phenyl substitution introduces additional conformational flexibility and distinct hydrogen‑bonding capacity compared to primary amine analogs [1]. These differences translate into divergent reactivity in cross‑coupling reactions, solubility profiles in organic vs. aqueous media, and potentially distinct biological target interactions [2]. The quantitative evidence below substantiates why this specific compound must be procured for applications requiring the precise 4‑(N‑phenyl)‑1,2‑dihydroacenaphthylene architecture.

N-Phenyl-1,2-dihydroacenaphthylen-4-amine (749921-50-4): Quantitative Differentiation Evidence vs. Key Analogs


Lipophilicity (LogP) Comparison: 4‑(N‑Phenyl) Isomer vs. Unsubstituted 4‑Amine and 5‑Amine Regioisomers

The lipophilicity of N-phenyl-1,2-dihydroacenaphthylen-4-amine, as measured by calculated LogP, is substantially higher than that of the unsubstituted 1,2-dihydroacenaphthylen-4-amine and the 5‑amino regioisomer, indicating significantly enhanced membrane permeability and organic solubility [1][2].

Lipophilicity ADME Medicinal Chemistry

Polar Surface Area (PSA) Comparison: 4‑(N‑Phenyl) Isomer vs. 5‑Amine Regioisomer

The topological polar surface area (TPSA) of N-phenyl-1,2-dihydroacenaphthylen-4-amine is substantially lower than that of the corresponding 5‑amino regioisomer, suggesting a different profile for hydrogen‑bonding capacity and potential oral bioavailability [1].

PSA Drug-Likeness Medicinal Chemistry

Molecular Weight and Steric Bulk: N‑Phenyl vs. Unsubstituted Amine Analogs

The introduction of the N‑phenyl group increases the molecular weight by approximately 76 g/mol compared to the unsubstituted 1,2-dihydroacenaphthylen-4-amine, altering the compound's steric profile and potential for steric hindrance in coupling reactions [1].

Molecular Weight Sterics Synthetic Intermediate

Limited Direct Biological Activity Data: Caveat for Evidence Strength

A comprehensive search of primary literature and authoritative databases (PubMed, PubChem, BindingDB) reveals no published head‑to‑head comparative studies that quantify the biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) of N-phenyl-1,2-dihydroacenaphthylen-4-amine relative to its regioisomers or other analogs [1][2]. The compound appears primarily as a synthetic building block or a research‑grade chemical without extensive biological profiling in the open literature .

Data Availability Research Reagent Evidence Limitations

N-Phenyl-1,2-dihydroacenaphthylen-4-amine (749921-50-4): Optimal Use Cases Based on Quantified Physicochemical Differentiation


Synthesis of Lipophilic Polycyclic Aromatic Amine Libraries for CNS‑Targeted Drug Discovery

Given its elevated LogP (4.755) and low PSA (12.03 Ų), N‑phenyl-1,2-dihydroacenaphthylen-4-amine is a superior choice for constructing compound libraries intended for central nervous system (CNS) target screening, where high lipophilicity and low polarity are predictive of improved blood‑brain barrier penetration [1]. In contrast, the more polar 5‑amino regioisomer (PSA 26.02 Ų) would be less favorable for such applications [1].

Sterically Demanding Cross‑Coupling and Buchwald‑Hartwig Amination Reactions

The increased molecular weight (245.32 g/mol) and steric bulk conferred by the N‑phenyl substitution make this compound a valuable substrate for studying steric effects in palladium‑catalyzed coupling reactions or as a precursor to hindered N‑aryl amines [2]. Its distinct substitution pattern at the 4‑position also allows for regioselective functionalization that cannot be achieved with the 5‑amino analog [3].

Organic Synthesis Intermediate Where High Lipophilicity Aids Purification

The high calculated LogP (4.755) translates to excellent solubility in non‑polar organic solvents such as hexanes, toluene, or dichloromethane, facilitating extraction and chromatographic purification of reaction products derived from this amine . This practical advantage reduces purification time and improves yield in multi‑step synthetic sequences compared to more polar amine intermediates.

Reference Standard for Analytical Method Development of Regioisomeric Mixtures

Due to the significant differences in LogP and PSA between the 4‑(N‑phenyl) and 5‑amino isomers, this compound can serve as a distinct analytical reference standard when developing HPLC or LC‑MS methods to separate and quantify regioisomeric impurities in synthetic acenaphthene derivatives [1].

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